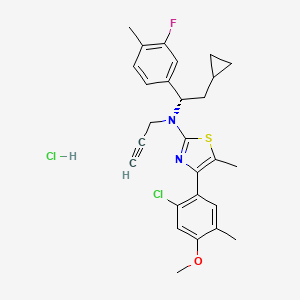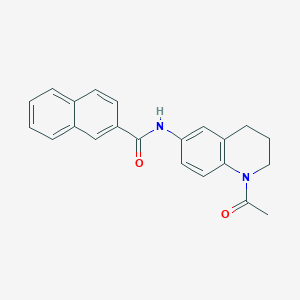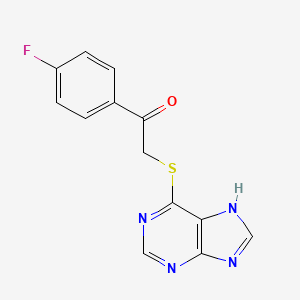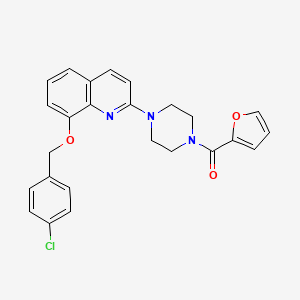
N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as MDP, is a chemical compound that has been extensively researched for its potential therapeutic applications. MDP belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Moreover, N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to inhibit the replication of HIV-1 and HCV by targeting viral enzymes such as reverse transcriptase and protease.
Biochemical and Physiological Effects:
N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent. Moreover, N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to inhibit the replication of HIV-1 and HCV, suggesting its potential as an anti-viral agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Moreover, N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has not been extensively studied in vivo, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for the research on N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to optimize the synthesis method to obtain higher yields and purity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo to establish its safety profile and efficacy. Moreover, further research is needed to explore the potential therapeutic applications of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in various inflammatory diseases, cancers, and viral infections. Additionally, the development of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide derivatives with improved solubility and efficacy could lead to the development of novel therapeutics.
Conclusion:
In conclusion, N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, or N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action involves the inhibition of various signaling pathways. N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, including optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo, and exploration of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 2-methoxyaniline with ethyl acetoacetate to form 2-methoxyphenyl-3-oxobutanoate, which is then reacted with guanidine to form N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. The synthesis of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to exhibit anti-viral properties by inhibiting the replication of HIV-1 and HCV.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)15-8-16-13(9)14(18)17-11-6-4-5-7-12(11)19-3/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIDWXJXDXIKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2768373.png)
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2768374.png)


![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768382.png)


![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)



![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2768391.png)

![1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2768396.png)